molecular formula C21H19BrN4O3 B2422221 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione CAS No. 1206999-25-8

1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Katalognummer: B2422221
CAS-Nummer: 1206999-25-8
Molekulargewicht: 455.312
InChI-Schlüssel: RFWCHXQDIDQSBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a butyl side chain, and a 1,2,4-oxadiazole ring substituted with a 2-bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized through the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinazoline core, which can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Site

The 2-bromophenyl group undergoes aryl-aryl coupling and cross-coupling reactions under transition metal catalysis. For example:

  • Suzuki-Miyaura Coupling : Reacts with boronic acids in the presence of Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80–100°C, yielding biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd(OAc)₂/XPhos catalytic systems .

Key Conditions :

Reaction TypeCatalystBaseSolventTemperatureYield Range
Suzuki CouplingPd(PPh₃)₄K₂CO₃DMF/H₂O80–100°C65–85%
Buchwald-HartwigPd(OAc)₂/XPhosCs₂CO₃Toluene110°C70–78%

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions :

  • [2+3] Cycloaddition : Reacts with nitrile oxides or nitrones to form fused heterocycles under microwave irradiation (120°C, 30 min).

  • Acidic Hydrolysis : Cleavage of the oxadiazole ring in HCl/H₂O (reflux) generates amidoxime intermediates .

Mechanistic Insight :
The electron-deficient oxadiazole ring facilitates nucleophilic attack at the C-5 position, while the N–O bond is susceptible to acid/base-mediated cleavage.

Quinazoline-Dione Modifications

The quinazoline-2,4-dione core undergoes alkylation , acylation , and ring functionalization :

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base (0°C to RT, 12 h), yielding N-substituted derivatives .

  • Hydrolysis : Basic conditions (NaOH, H₂O/EtOH) open the dione ring to form anthranilic acid analogs .

Reaction Outcomes :

ReactionReagentsConditionsProduct
N-AlkylationCH₃I, NaHDMF, 0°C→RTN-Methylquinazoline
HydrolysisNaOH (2M)EtOH/H₂O, refluxAnthranilic acid derivative

Catalytic Hydrogenation

The quinazoline ring undergoes selective hydrogenation using H₂/Pd-C (10 atm, 50°C) in EtOAc, reducing the C=N bonds to form tetrahydroquinazoline derivatives.

Selectivity Note :
Hydrogenation preferentially targets the quinazoline ring over the oxadiazole, with >90% selectivity under optimized conditions.

Photochemical Reactions

The bromophenyl group participates in UV-induced C–Br bond homolysis , generating aryl radicals that dimerize or react with trapping agents (e.g., TEMPO) .

Experimental Data :

  • Light Source : 254 nm UV lamp.

  • Trapping Efficiency : 85% with TEMPO (1.2 equiv) .

Comparative Analysis of Reaction Pathways

Functional GroupReaction TypeCatalysts/ConditionsApplications
2-BromophenylCross-CouplingPd catalystsBiaryl synthesis
OxadiazoleCycloadditionThermal/MicrowaveHeterocycle expansion
Quinazoline-DioneAlkylationNaH, DMFPharmacophore modification

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound has shown promise against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival. For instance, studies have demonstrated that similar compounds can inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth.
  • Case Study : In vitro studies have revealed that derivatives similar to this compound exhibit IC50 values ranging from 0.1 µM to 0.5 µM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating potent anticancer activity.

Antimicrobial Activity

The hybrid nature of this compound suggests potential antimicrobial activity.

  • Research Findings : Studies have shown that oxadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This compound may exhibit similar effects due to its structural characteristics.

Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds within this class have been investigated for their anti-inflammatory and analgesic effects. Research has indicated that they may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione
  • 1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the 2-bromophenyl group in 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Biologische Aktivität

The compound 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a novel derivative that incorporates both quinazoline and oxadiazole moieties. These structural components are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and experimental findings.

Structural Characteristics

The compound features a complex structure that can be broken down into two main components:

  • Oxadiazole Ring : Known for its bioisosteric properties and ability to interact with various biological targets.
  • Quinazoline Moiety : Associated with significant pharmacological activities, particularly in cancer therapy.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and quinazoline frameworks exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

  • IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 0.028 µM to 92.4 µM against various cancer cell lines including gastric and colon cancer cells .
  • Mechanism of Action : The presence of the oxadiazole ring has been linked to enhanced cytotoxicity due to its ability to induce apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of DNA synthesis .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been documented:

  • Minimum Inhibitory Concentration (MIC) : Studies on related compounds indicate effective antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values typically below 200 µg/mL .
  • Structure-Activity Relationship (SAR) : The substitution pattern on the oxadiazole ring significantly influences antibacterial potency, with halogenated derivatives often exhibiting enhanced activity .

Case Studies

  • Synthesis and Evaluation of Oxadiazole Derivatives :
    • A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results demonstrated that modifications to the oxadiazole structure could lead to significant increases in cytotoxicity, particularly in compounds with long fatty acid chains .
  • Antibacterial Properties Assessment :
    • Another investigation focused on the antibacterial effects of synthesized oxadiazole compounds against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives achieved notable zones of inhibition compared to standard antibiotics like gentamicin .

Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-2310.028
Compound BKCL-220.050
Compound CHeLa0.092

Antibacterial Activity Results

Compound NameBacteria TestedMIC (µg/mL)Reference
Compound DE. coli150
Compound ES. aureus100

Eigenschaften

IUPAC Name

1-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-2-3-12-25-20(27)15-9-5-7-11-17(15)26(21(25)28)13-18-23-19(24-29-18)14-8-4-6-10-16(14)22/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCHXQDIDQSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.